![molecular formula C14H22N2O2 B600159 叔丁基[3-(4-氨基苯基)丙基]氨基甲酸酯 CAS No. 180147-82-4](/img/structure/B600159.png)

叔丁基[3-(4-氨基苯基)丙基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

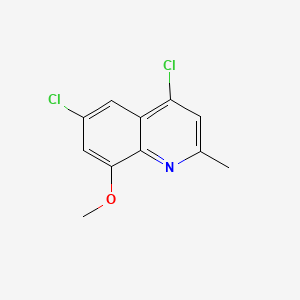

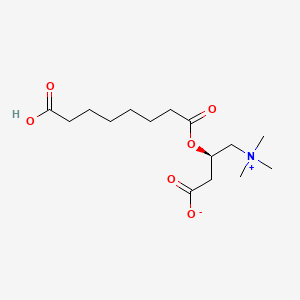

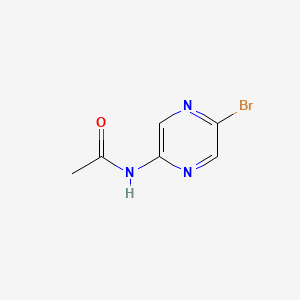

“tert-Butyl [3-(4-aminophenyl)propyl]carbamate” is a chemical compound with the molecular formula C14H22N2O2 . It is a carbamate derivative, which is a key structural motif in many approved drugs and prodrugs .

Synthesis Analysis

The synthesis of carbamate derivatives like “tert-Butyl [3-(4-aminophenyl)propyl]carbamate” involves the use of reagents such as 4-florobenzoic acid, DIPEA, EDCI, and HOBt . The compound is obtained as a white-colored solid after chromatography on a silica gel column .Molecular Structure Analysis

The molecular structure of “tert-Butyl [3-(4-aminophenyl)propyl]carbamate” can be represented by the InChI code:InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-4-5-11-6-8-12(15)9-7-11/h6-9H,4-5,10,15H2,1-3H3,(H,16,17) . The compound has a molecular weight of 250.34 g/mol . Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl [3-(4-aminophenyl)propyl]carbamate” include a molecular weight of 250.34 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 6 .科学研究应用

合成酚类抗氧化剂和环境影响

合成酚类抗氧化剂 (SPA),包括 2,6-二叔丁基-4-甲基苯酚 (BHT) 和 2,4-二叔丁基苯酚 (DBP) 等化合物,对于延缓氧化反应和延长不同行业产品的保质期至关重要。研究表明它们存在于环境中,包括室内灰尘、空气颗粒物和人体组织中,引发了人们对其潜在毒性和环境归宿的担忧。研究表明,一些 SPA 可能表现出肝毒性和内分泌干扰作用,其转化产物可能比母体化合物具有更大的毒性风险 (Liu & Mabury, 2020).

用于生物分离的三相分配

三相分配 (TPP) 是一种创新的非色谱生物分离技术,因其从天然来源分离生物活性分子的效率而备受关注。此方法特别适用于食品、化妆品和医药行业,突出了 TPP 在纯化蛋白质、酶、植物油、多糖和小有机化合物方面的多功能性。TPP 技术的未来发展可以提高各种生物活性分子的生产和分离 (Yan et al., 2018).

环境污染物的分解

在冷等离子体反应器中添加氢来研究甲基叔丁基醚 (MTBE) 分解,可以深入了解使用射频 (RF) 等离子体反应器进行环境解毒的潜力。这项研究证明了分解 MTBE 的可行性,MTBE 是一种常见的氧合剂和汽油中的辛烷值增强剂,由于其环境释放而备受关注。此类技术可以提供减少污染物并将它们转化为危害较小物质的替代方法 (Hsieh et al., 2011).

未来方向

The carbamate group is increasingly being used in medicinal chemistry, and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety . Therefore, “tert-Butyl [3-(4-aminophenyl)propyl]carbamate” and similar compounds may have potential applications in drug design and discovery.

作用机制

Target of Action

Tert-Butyl (3-(4-aminophenyl)propyl)carbamate primarily targets β-secretase and acetylcholinesterase . These enzymes play crucial roles in the human body. β-secretase is involved in the production of amyloid beta peptide, a key player in the development of Alzheimer’s disease. Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.

Mode of Action

The compound acts as an inhibitor for both β-secretase and acetylcholinesterase . By inhibiting these enzymes, it prevents the production of amyloid beta peptide and slows down the breakdown of acetylcholine. This results in a decrease in amyloid beta peptide aggregation and an increase in acetylcholine levels, which can potentially improve memory and learning.

Biochemical Pathways

The inhibition of β-secretase prevents the cleavage of amyloid precursor protein into amyloid beta peptide . This reduces the aggregation of amyloid beta peptide and the formation of fibrils, which are associated with Alzheimer’s disease. The inhibition of acetylcholinesterase increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Result of Action

The molecular and cellular effects of Tert-Butyl (3-(4-aminophenyl)propyl)carbamate’s action include a decrease in amyloid beta peptide aggregation and an increase in acetylcholine levels . These changes could potentially lead to improved memory and learning, and a reduction in the symptoms of Alzheimer’s disease.

属性

IUPAC Name |

tert-butyl N-[3-(4-aminophenyl)propyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-4-5-11-6-8-12(15)9-7-11/h6-9H,4-5,10,15H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINXOGYWGUOYQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653772 |

Source

|

| Record name | tert-Butyl [3-(4-aminophenyl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-(4-aminophenyl)propyl)carbamate | |

CAS RN |

180147-82-4 |

Source

|

| Record name | tert-Butyl [3-(4-aminophenyl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3,5,5-Tetramethyl-1,4-diazabicyclo[2.2.2]octan-2-one](/img/structure/B600085.png)

![N-[5-(Dimethylamino)-2-hydroxyphenyl]sulfuric diamide](/img/structure/B600087.png)

![2-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B600088.png)

![2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B600095.png)